1,1-Dibromo-2-chlorotrifluoroethane
CAS No.: 10057-30-4
Cat. No.: VC21212289
Molecular Formula: C2Br2ClF3
Molecular Weight: 276.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10057-30-4 |
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Molecular Formula | C2Br2ClF3 |
Molecular Weight | 276.28 g/mol |
IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane |
Standard InChI | InChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8 |
Standard InChI Key | XSCBCSKQROYPMK-UHFFFAOYSA-N |
SMILES | C(C(F)(Br)Br)(F)(F)Cl |
Canonical SMILES | C(C(F)(Br)Br)(F)(F)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
1,1-Dibromo-2-chlorotrifluoroethane is a halogenated derivative of ethane with two bromine atoms, one chlorine atom, and three fluorine atoms. Its chemical identity is defined by the following parameters:
Parameter | Value |
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CAS Number | 10057-30-4 |
Molecular Formula | C2Br2ClF3 |
Molecular Weight | 276.28 g/mol |
IUPAC Name | 1,1-dibromo-2-chloro-1,2,2-trifluoroethane |
Common Synonyms | 1-chloro-2,2-dibromo-1,1,2-trifluoroethane; Ethane, 1,1-dibromo-2-chloro-1,2,2-trifluoro- |
Structural Features
The compound features a carbon-carbon backbone with halogen substituents. The two bromine atoms are attached to the first carbon atom, while the second carbon atom carries the chlorine atom and two fluorine atoms. One fluorine atom is attached to the first carbon alongside the bromine atoms. This arrangement creates a molecule with specific chemical reactivity patterns due to the electronic properties of the different halogens.
Molecular Representation
The structure can be represented using various chemical notations:
Notation Type | Representation |
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Canonical SMILES | C(C(F)(Br)Br)(F)(F)Cl |
InChI | InChI=1S/C2Br2ClF3/c3-1(4,6)2(5,7)8 |
InChI Key | XSCBCSKQROYPMK-UHFFFAOYSA-N |
Physical and Chemical Properties
Physical State and Appearance
At standard temperature and pressure, 1,1-dibromo-2-chlorotrifluoroethane is expected to be a colorless liquid, which is typical for many halogenated ethane derivatives with similar molecular weights and structures .
Key Physical Properties
The physical properties of this compound make it suitable for various applications:
Property | Value | Note |
---|---|---|
Boiling Point | 90.2±8.0 °C | Predicted value |
Density | 2.387±0.06 g/cm³ | Predicted value |
Physical State | Liquid at room temperature | Based on similar halogenated compounds |
Solubility | Low solubility in water; Higher solubility in organic solvents | Characteristic of halogenated hydrocarbons |
Chemical Reactivity
As a halogenated compound, 1,1-dibromo-2-chlorotrifluoroethane exhibits reactivity patterns influenced by the presence of the three different halogen atoms. The bromine atoms are typically more reactive in nucleophilic substitution reactions compared to chlorine and fluorine, making them preferential sites for chemical transformations. The compound can participate in various reaction types, including:
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Nucleophilic substitution reactions
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Dehalogenation processes
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Reduction reactions
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Metal-catalyzed coupling reactions
Synthesis and Preparation Methods
Industrial Production
Industrial production of such compounds often employs specialized equipment and controlled reaction conditions to manage the reactive halogens and ensure product purity. The exact industrial production methods would require access to specialized chemical engineering literature.
Applications and Uses
Research Applications
As a complex halogenated compound, 1,1-dibromo-2-chlorotrifluoroethane serves several purposes in research settings:
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Synthetic intermediate in the preparation of other organofluorine compounds
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Reference standard in analytical chemistry
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Substrate for studying halogen exchange and substitution reactions
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Model compound for investigating the effects of mixed halogenation on molecular properties
Industrial Applications
Based on the properties of similar halogenated compounds, potential industrial applications may include:
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Specialty solvent for specific chemical processes
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Intermediate in the production of fluoropolymers
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Component in specialty refrigerant mixtures
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Reagent in specialized organic syntheses
Hazard Type | Classification |
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Risk Statements | 36/37/38 (Irritating to eyes, respiratory system, and skin) |
Safety Statements | 26-36/37/39 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable protective clothing, gloves, and eye/face protection) |
Analytical Methods
Identification Techniques
Common analytical methods used for identifying and characterizing 1,1-dibromo-2-chlorotrifluoroethane include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹⁹F NMR provides distinctive signals for the fluorine atoms
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¹³C NMR shows characteristic shifts for carbon atoms bearing different halogens
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Mass Spectrometry
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Exhibits characteristic isotopic patterns due to bromine and chlorine
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Fragmentation patterns reveal structural information
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Infrared Spectroscopy
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C-F, C-Cl, and C-Br stretching vibrations provide distinctive bands
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Can help confirm the presence of specific functional groups
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Supplier Example | Product Details | Price (as of 2021) |
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American Custom Chemicals Corporation | 5mg at 95.00% purity | $504.04 |
This pricing indicates that the compound is primarily used in small quantities for research purposes rather than large-scale industrial applications.
Supply Chain Considerations
The relatively high cost per unit suggests:
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Complex synthesis or purification processes
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Limited production volume
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Specialized applications that justify the premium pricing
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Potential regulatory constraints affecting production or distribution
Environmental Implications
Environmental Fate
As a halogenated compound, 1,1-dibromo-2-chlorotrifluoroethane raises environmental considerations:
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Persistence: Halogenated compounds often persist in the environment due to their resistance to biodegradation
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Bioaccumulation: May accumulate in organisms, particularly in lipid-rich tissues
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Transport: Potential for long-range transport in air or water systems
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